molecular formula C26H26N2O6S B11251462 N-(1,3-benzodioxol-5-yl)-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(1,3-benzodioxol-5-yl)-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11251462
M. Wt: 494.6 g/mol
InChI Key: FFSPOMPWJCYMDL-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-(2H-1,3-BENZODIOXOL-5-YL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-(2H-1,3-BENZODIOXOL-5-YL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzoxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This is achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the Benzodioxole Moiety: This step involves the coupling of the benzodioxole group to the benzoxazine core, often using palladium-catalyzed cross-coupling reactions.

    Final Functionalization: The tert-butyl group and carboxamide functionality are introduced in the final steps, typically through alkylation and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-(2H-1,3-BENZODIOXOL-5-YL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(BENZENESULFONYL)-N-(2H-1,3-BENZODIOXOL-5-YL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: Used in the development of advanced polymers and resins due to its benzoxazine structure.

    Biological Research: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-(2H-1,3-BENZODIOXOL-5-YL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The benzoxazine core and benzenesulfonyl group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BENZENESULFONYL)-N-(2H-1,3-BENZODIOXOL-5-YL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of a benzoxazine core with a benzenesulfonyl group and a benzodioxole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)-6-tert-butyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H26N2O6S/c1-26(2,3)17-9-11-21-20(13-17)28(35(30,31)19-7-5-4-6-8-19)15-24(34-21)25(29)27-18-10-12-22-23(14-18)33-16-32-22/h4-14,24H,15-16H2,1-3H3,(H,27,29)

InChI Key

FFSPOMPWJCYMDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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